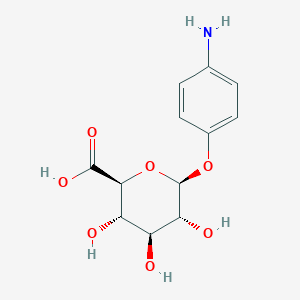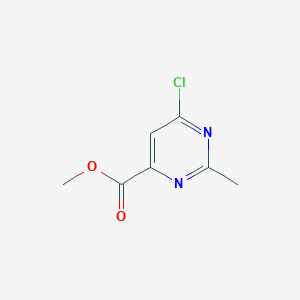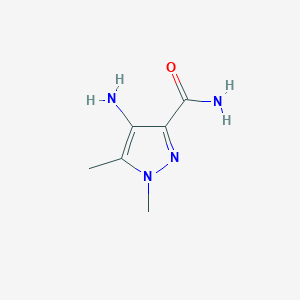
2-(1H-Pyrrol-1-YL)butanoic acid
Overview
Description
2-(1H-Pyrrol-1-YL)butanoic acid is a heterocyclic compound with the empirical formula C8H11NO2 . It has a molecular weight of 153.18 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrrol-1-YL)butanoic acid consists of a pyrrole ring attached to a butanoic acid group . The SMILES string representation of the molecule is CCC (C (O)=O)n1cccc1 .Physical And Chemical Properties Analysis
2-(1H-Pyrrol-1-YL)butanoic acid is a solid substance . It has a molecular weight of 153.18 . The density is 1.11g/cm3, and it has a boiling point of 275.9ºC at 760 mmHg .Scientific Research Applications
Diabetes Research
2-(1H-Pyrrol-1-YL)butanoic acid is structurally similar to Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that 2-(1H-Pyrrol-1-YL)butanoic acid could potentially be used in diabetes research.
Biomarker Development
Given its structural similarity to Py-2-C, 2-(1H-Pyrrol-1-YL)butanoic acid could potentially be used in the development of biomarkers for early detection and determination of the stage of lifestyle diseases such as diabetes, heart disease, and cancer .
Study of Advanced Glycation End Products (AGEs)
Advanced glycation end products (AGEs) are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions . As 2-(1H-Pyrrol-1-YL)butanoic acid is structurally similar to Py-2-C, it could potentially be used in the study of AGEs.
Reducing Ability for Metal Ions
Bearing a formyl group side chain, γ- (2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid has a potential reducing ability for metal ions . Given its structural similarity, 2-(1H-Pyrrol-1-YL)butanoic acid could potentially share this property, making it useful in studies involving metal ion reduction.
Heterocyclic Building Blocks
2-(1H-Pyrrol-1-YL)butanoic acid could potentially be used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of research including life science and material science .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers, and its specific biological targets are still under investigation .
Mode of Action
It’s worth noting that pyrrole compounds often interact with biological targets through their nitrogen atom, which can form hydrogen bonds and coordinate with metal ions .
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects at the molecular and cellular level are still under investigation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyrrol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAPDYRIGZLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601387 | |
| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-YL)butanoic acid | |
CAS RN |
63794-75-2 | |
| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



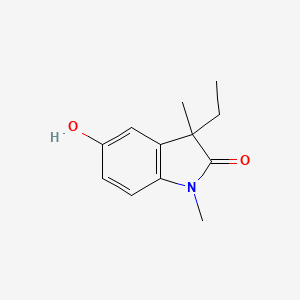
![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)

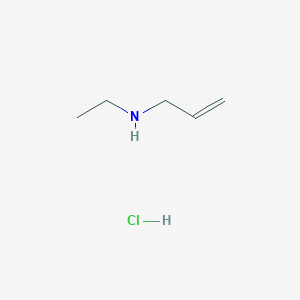
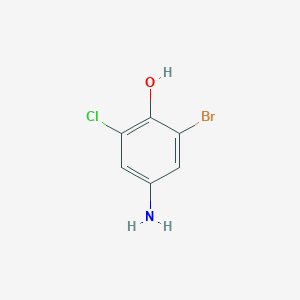
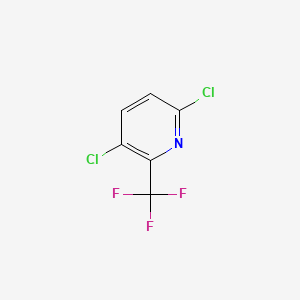
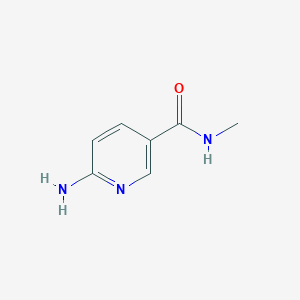
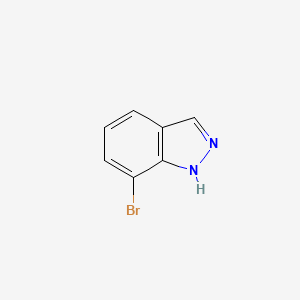
![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)

